molecular formula C15H11ClN2O B12926386 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- CAS No. 37585-37-8

3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl-

Cat. No.: B12926386
CAS No.: 37585-37-8
M. Wt: 270.71 g/mol
InChI Key: DVWNJXRYTFAXBW-UHFFFAOYSA-N
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Description

3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- is a heterocyclic compound that belongs to the pyrazoline family. Pyrazolines are five-membered rings containing two nitrogen atoms at different positions. This particular compound is characterized by the presence of a chlorine atom and two phenyl groups attached to the pyrazoline ring. Pyrazolines and their derivatives are known for their wide range of pharmacological activities and are used in various fields, including pharmaceuticals and agriculture .

Preparation Methods

The synthesis of 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- can be achieved through several synthetic routes. One common method involves the reaction of chalcones with hydrazine derivatives under specific conditions. For instance, heating chalcones with hydrazine in the presence of a solvent like dioxane can yield pyrazoline derivatives . Another approach involves the use of diazo compounds or hydrazones as starting materials. Industrial production methods often focus on greener and more economical synthesis strategies, utilizing metal catalysts or nitrile imines .

Chemical Reactions Analysis

3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, diazo compounds, and metal catalysts. For example, the compound can be oxidized to form pyrazolone derivatives or reduced to yield dihydropyrazolines. Substitution reactions often involve the replacement of the chlorine atom with other functional groups, leading to the formation of diverse pyrazoline derivatives .

Scientific Research Applications

3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- has numerous scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic systems. In biology and medicine, pyrazoline derivatives are investigated for their potential as pharmacological agents, including anti-inflammatory, analgesic, and antipsychotic properties . The compound is also used in the agricultural sector for the development of agrochemicals .

Mechanism of Action

The mechanism of action of 3-Pyrazolin-5-one, 3-chloro-1,2-diphenyl- involves its interaction with specific molecular targets and pathways. Pyrazoline derivatives are known to inhibit enzymes or receptors involved in various biological processes. For instance, some pyrazolines act as inhibitors of tyrosine kinases, which play a crucial role in cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Properties

CAS No.

37585-37-8

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

5-chloro-1,2-diphenylpyrazol-3-one

InChI

InChI=1S/C15H11ClN2O/c16-14-11-15(19)18(13-9-5-2-6-10-13)17(14)12-7-3-1-4-8-12/h1-11H

InChI Key

DVWNJXRYTFAXBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=O)N2C3=CC=CC=C3)Cl

Origin of Product

United States

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